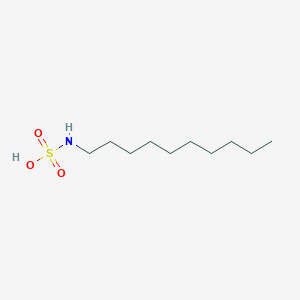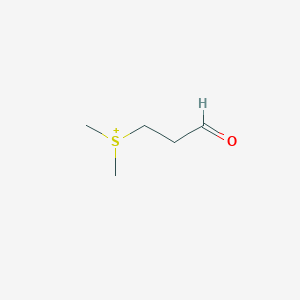
Decylsulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a decyl group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a decylsulfamate.
Applications De Recherche Scientifique
Chemical Biology and Medicinal Chemistry
Aryl fluorosulfates, including derivatives like decylsulfamic acid, are gaining prominence in chemical biology and medicinal chemistry. Their ability to engage amino acid residues in proteins through chemogenomic and chemoproteomic techniques shows significant promise for drug discovery and biomedical research, potentially transforming our approach to understanding biological systems and treating diseases (Jones, 2018).
Environmental Remediation
In the context of environmental remediation, compounds like decylsulfamic acid are being explored for their potential to treat perfluoroalkyl acids (PFAAs) in water, which are notoriously difficult to remove due to their unique chemical properties. Studies on heat-activated persulfate, which may involve compounds like decylsulfamic acid, indicate potential for treating contaminated groundwater, especially for sites contaminated with PFCAs and fluorotelomer-based compounds (Bruton & Sedlak, 2018).
Biodegradation of Polyfluoroalkyl Chemicals
Understanding the environmental fate of polyfluoroalkyl chemicals, which may include derivatives of decylsulfamic acid, is crucial for managing their ecological impact. Studies focusing on microbial degradation pathways, environmental monitoring, and ecotoxicological assessment of these compounds offer insights into their environmental biodegradability and effects (Liu & Avendaño, 2013).
Advances in Chemical Synthesis
Decylsulfamic acid and its derivatives are also making an impact in the field of chemical synthesis. Novel methodologies in the synthesis of aliphatic sulfonyl fluorides, where such compounds could be intermediates or catalysts, are expanding the toolkit for chemical biology and pharmacology, offering a rapid, metal-free approach to create structurally diverse compound libraries (Ruting Xu et al., 2019).
Propriétés
Nom du produit |
Decylsulfamic acid |
|---|---|
Formule moléculaire |
C10H23NO3S |
Poids moléculaire |
237.36 g/mol |
Nom IUPAC |
decylsulfamic acid |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
Clé InChI |
YTVRFBQKVFJIQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)
![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)




